7-propoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Description
7-Propoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a synthetic organic compound belonging to the 2,3-dihydrobenzofuran-3-amine class. Its structure features a dihydrobenzofuran core with a propoxy substituent at the 7-position and an amine group at the 3-position, stabilized as a hydrochloride salt.
Properties
IUPAC Name |
7-propoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-6-13-10-5-3-4-8-9(12)7-14-11(8)10;/h3-5,9H,2,6-7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFJIMUBXFBJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC2=C1OCC2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-propoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the reaction of 7-hydroxy-2,3-dihydro-1-benzofuran with propyl bromide in the presence of a base to form 7-propoxy-2,3-dihydro-1-benzofuran. This intermediate is then reacted with ammonia or an amine to introduce the amine group at the 3-position. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-propoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Studies have indicated that benzofuran derivatives exhibit significant anticancer properties. Research has shown that compounds similar to 7-propoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, benzofuran-based Mannich bases have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
- Case Study : A study highlighted the cytotoxic effects of benzofuran derivatives on Huh-7 hepatoma cells, showing that certain modifications in their structure could enhance their potency compared to standard chemotherapeutics like 5-fluorouracil .
-
Neuroprotective Effects :
- The compound's potential neuroprotective properties have been investigated, particularly in models of neurodegenerative diseases. Benzofurans are known to modulate neurotransmitter systems, which may lead to protective effects against neuronal damage.
- Research Findings : Investigations into similar compounds have shown that they can reduce oxidative stress and inflammation in neuronal cells, suggesting a potential application in treating conditions like Alzheimer’s disease .
-
Antimicrobial Properties :
- Benzofuran derivatives have also been explored for their antimicrobial activities. The structural features of 7-propoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride may contribute to its effectiveness against various pathogens.
- Experimental Evidence : Studies indicate that certain benzofuran compounds can inhibit bacterial growth and biofilm formation, making them candidates for developing new antimicrobial agents .
Mechanistic Insights
The biological activities of 7-propoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride are attributed to its ability to interact with specific molecular targets within cells:
- DNA Interaction : Some studies suggest that benzofurans can intercalate with DNA, disrupting replication and transcription processes, which is crucial for their anticancer properties .
- Enzyme Inhibition : The compound may also act as an inhibitor of key enzymes involved in metabolic pathways, including those related to cancer progression and inflammation .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 7-propoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 7-propoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride with analogues differing in substituents, molecular weight, and physicochemical properties.
Substituent Variations and Structural Analogues
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula C₁₁H₁₆ClNO₂.
Key Observations
Substituent Effects on Physicochemical Properties :
- Electron-Withdrawing vs. Electron-Donating Groups :
- Methyl Groups: The 6,7-dimethyl analogue () exhibits reduced solubility compared to halogenated derivatives due to increased hydrophobicity.
Synthesis and Stability: Halogenated derivatives (e.g., bromo, chloro) are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling, as seen in the preparation of 5-bromo derivatives . Stability data for amitriptyline hydrochloride () suggest that dihydrobenzofuran-amine salts generally exhibit good solution stability under controlled pH and temperature.
Commercial Availability :
Pharmacological and Industrial Relevance
- Neuroactive Agents : The dihydrobenzofuran scaffold is structurally similar to serotonin and dopamine analogues, making it relevant for CNS-targeted drug discovery.
- Enzyme Inhibition : Halogenated derivatives (e.g., 5-bromo) may act as kinase inhibitors due to halogen bonding with catalytic sites .
- Custom Synthesis : Suppliers like LEAP CHEM Co., Ltd. and American Elements emphasize the compound’s utility as a building block for tailored pharmaceuticals .
Biological Activity
7-Propoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, antimicrobial activity, and neuroprotective effects, supported by various studies and data.
Chemical Structure and Properties
The compound belongs to the benzofuran class, characterized by a fused benzene and furan ring structure. Its hydrochloride form enhances solubility and stability, making it suitable for biological assays.
Cytotoxicity Studies
Research indicates that derivatives of benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the cytotoxicity of Mannich bases, including those related to 7-propoxy-2,3-dihydro-1-benzofuran-3-amine, showing increased potency against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) compared to standard drugs like 5-fluorouracil .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-propoxy derivative | MCF-7 | < 2.0 |
| 7-propoxy derivative | HT-29 | < 4.0 |
| Reference Drug (5-FU) | MCF-7 | 10.0 |
| Reference Drug (5-FU) | HT-29 | 15.0 |
Antimicrobial Activity
The antimicrobial properties of 7-propoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride have been assessed against various bacterial strains. Some derivatives showed moderate activity against Candida albicans at concentrations up to 512 mg/L . However, most tested compounds exhibited limited antibacterial effects.
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-propoxy derivative | C. albicans | 512 mg/L |
| Control Compound | E. coli | No activity |
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated a series of Mannich bases derived from benzofurans and found that compounds with similar structures to 7-propoxy exhibited enhanced cytotoxicity against Jurkat T-cells and other cancer lines, indicating a promising direction for further research into its anticancer properties .
- Antimicrobial Evaluation : In a comparative study of various benzofuran derivatives, the inclusion of the propoxy group was associated with increased antifungal activity against C. albicans, although results varied significantly across different bacterial strains .
Molecular Docking Studies
Molecular docking studies have suggested that benzofuran derivatives can interact with key proteins involved in cancer pathways. The free energy values indicate favorable binding interactions with targets like EGFR and MEK1, which are critical in tumor growth and proliferation .
Q & A
Q. What methodologies enable the enantioselective synthesis of 7-propoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride with high optical purity?
- Methodological Answer : Utilize chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during the amine coupling step. Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis, optimizing reaction conditions via kinetic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
